Scientific Field: This research falls under the field of Organic Chemistry.
Summary of the Application: The study focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The researchers developed a protocol that allows for formal anti-Markovnikov alkene hydromethylation .
Methods of Application: The researchers utilized a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH2–homologation .
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Scientific Field: This research is in the field of Bioengineering and Biotechnology.
Summary of the Application: The study presents a novel oxaloacetate pathway for 3-hydroxypropionic acid (3-HP) biosynthesis in genetically engineered Saccharomyces cerevisiae . 3-HP is an emerging platform chemical used for the production of various value-added chemicals .
Methods of Application: The researchers designed and constructed a 3-HP production module in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . They used promoter engineering to optimize the glc7 expression, which could regulate the dephosphorylation of hexokinase to enhance the cytoplasmic energy metabolism .
Results or Outcomes: The final engineered strain, thTAM-47, produced 18.1 g L−1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date . This work showed the shortest pathway for 3-HP production using glucose as a substrate in S. cerevisiae at present .
Scientific Field: This research is in the field of Medicinal Chemistry.
Summary of the Application: The study presents the synthesis and evaluation of a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives . These compounds were evaluated for their inhibitory potency against xanthine oxidase .
Methods of Application: The researchers synthesized a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives . The inhibitory potency of these compounds against xanthine oxidase was then evaluated .
Results or Outcomes: For detailed results, you may want to refer to the original research paper .
Pigment Red 176 is a synthetic organic pigment widely utilized in various applications, particularly in the coloring of plastics, coatings, and inks. Its chemical formula is , and it has a molecular weight of approximately 572.6 g/mol. This compound is known for its vibrant red hue and excellent lightfastness, heat resistance, and chemical stability, making it suitable for outdoor applications where durability is essential .
These reactions are crucial for the formation of the complex structure that characterizes Pigment Red 176.
The synthesis of Pigment Red 176 can be performed through several methods:
Pigment Red 176 finds extensive use across several industries:
Interaction studies involving Pigment Red 176 primarily focus on its behavior in various solvents and matrices. Research indicates that the pigment exhibits unique solubility characteristics depending on the solvent used, which affects its dispersibility and stability in formulations . Additionally, studies have investigated how environmental factors such as pH and temperature influence its performance in coatings and inks.
Pigment Red 176 belongs to a broader class of red pigments that share similar structural features but differ in their chemical properties and applications. Below is a comparison with other similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Pigment Red 146 | C20H12N4O4 | Known for high opacity and excellent lightfastness. |
Pigment Red 122 | C18H15N3O4 | Offers superior heat resistance but lower solvent resistance compared to Pigment Red 176. |
Pigment Red 48 | C18H14N2O4 | More soluble in organic solvents but less stable under UV light exposure than Pigment Red 176. |
Pigment Red 176 stands out due to its exceptional balance of stability across various environmental conditions while maintaining vibrant coloration, making it particularly valuable in applications requiring durability .